molecular formula C21H18N4 B11570349 5-ethyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline

5-ethyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline

Cat. No.: B11570349
M. Wt: 326.4 g/mol
InChI Key: NKECKSNFNCEJGU-UHFFFAOYSA-N
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Description

5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is a complex heterocyclic compound that belongs to the benzimidazole and quinazoline family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization reactions. One common method involves the reaction of 2-aminobenzimidazole with 2-chloropyridine under reflux conditions in the presence of a base .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various benzimidazole derivatives .

Scientific Research Applications

5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-ETHYL-6-(2-PYRIDYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is unique due to its combination of the benzimidazole and quinazoline moieties, which confer distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets and exhibit a wider spectrum of biological activities compared to its simpler counterparts .

Properties

Molecular Formula

C21H18N4

Molecular Weight

326.4 g/mol

IUPAC Name

5-ethyl-6-pyridin-2-yl-6H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C21H18N4/c1-2-24-18-12-5-3-9-15(18)20-23-16-10-4-6-13-19(16)25(20)21(24)17-11-7-8-14-22-17/h3-14,21H,2H2,1H3

InChI Key

NKECKSNFNCEJGU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CC=N5

Origin of Product

United States

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